![molecular formula C25H26N2O7S B5137237 ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
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Overview
Description
Ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "EDG" and is a derivative of benzoic acid. This compound has garnered significant interest due to its potential therapeutic effects and its ability to interact with certain biological pathways.
Mechanism of Action
The mechanism of action of EDG involves its ability to inhibit the activity of certain enzymes, such as PI3K and AKT, which play a critical role in cell signaling and proliferation. By inhibiting these enzymes, EDG can disrupt the growth and survival of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
EDG has been shown to have a range of biochemical and physiological effects, including reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to reduce inflammation and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of EDG is its ability to selectively target certain biological pathways, which can make it a useful tool for studying specific cellular processes. However, its complex synthesis method and limited solubility can make it difficult to work with in the laboratory.
Future Directions
There are several potential future directions for research on EDG, including its potential as a therapeutic agent for cancer and other diseases, its use as a tool for studying cellular signaling pathways, and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of EDG and its potential applications in scientific research.
Synthesis Methods
The synthesis of EDG involves the reaction of 4-aminobenzoic acid with N-phenylsulfonyl glycine, followed by the addition of 3,4-dimethoxyaniline and ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
EDG has been studied for its potential therapeutic effects in a variety of areas, including cancer treatment, inflammation, and neurological disorders. Its ability to interact with certain biological pathways, such as the PI3K/AKT/mTOR pathway, has made it an attractive target for drug development.
properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-4-34-25(29)18-10-12-19(13-11-18)26-24(28)17-27(35(30,31)21-8-6-5-7-9-21)20-14-15-22(32-2)23(16-20)33-3/h5-16H,4,17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJIMRGPIVUQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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